molecular formula C11H14O3 B118901 2-(4-Methylphenoxy)butanoic acid CAS No. 143094-64-8

2-(4-Methylphenoxy)butanoic acid

Cat. No.: B118901
CAS No.: 143094-64-8
M. Wt: 194.23 g/mol
InChI Key: NDJKTFBUSVQYJD-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)butanoic acid is an organic compound with the molecular formula C₁₁H₁₄O₃. It is a derivative of butanoic acid, featuring a 4-methylphenoxy group attached to the second carbon of the butanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)butanoic acid typically involves the reaction of 4-methylphenol with butanoic acid derivatives. One common method is the esterification of 4-methylphenol with butanoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These can include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of 4-methylphenoxybutanoic acid derivatives with additional carboxyl or ketone groups.

    Reduction: Formation of 2-(4-methylphenoxy)butanol or 2-(4-methylphenoxy)butanal.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

2-(4-Methylphenoxy)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. As a phenoxybutanoic acid derivative, it can act as a synthetic auxin, mimicking the action of natural plant hormones. This leads to the disruption of normal cellular processes, resulting in the inhibition of growth and development in target organisms. The compound’s effects are mediated through its binding to auxin receptors and subsequent activation of downstream signaling pathways.

Comparison with Similar Compounds

2-(4-Methylphenoxy)butanoic acid can be compared with other similar compounds, such as:

    2-(4-Chlorophenoxy)butanoic acid: Similar structure but with a chlorine atom instead of a methyl group.

    2-(4-Methoxyphenoxy)butanoic acid: Similar structure but with a methoxy group instead of a methyl group.

    2-(4-Nitrophenoxy)butanoic acid: Similar structure but with a nitro group instead of a methyl group.

Uniqueness

The presence of the 4-methylphenoxy group in this compound imparts unique chemical and biological properties, distinguishing it from other phenoxybutanoic acid derivatives. This uniqueness can be attributed to the specific electronic and steric effects of the methyl group, which influence the compound’s reactivity and interactions with molecular targets.

Properties

IUPAC Name

2-(4-methylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-10(11(12)13)14-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJKTFBUSVQYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392392
Record name 2-(4-methylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143094-64-8
Record name 2-(4-methylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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